3-Methyl-1H-indole-5,6-diol
Description
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-methyl-1H-indole-5,6-diol |
InChI |
InChI=1S/C9H9NO2/c1-5-4-10-7-3-9(12)8(11)2-6(5)7/h2-4,10-12H,1H3 |
InChI Key |
ZUTZCXDHPIACCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC(=C(C=C12)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Methyl 1h Indole 5,6 Diol and Its Analogues
Strategies for the Construction of the 3-Methyl-1H-indole Core
The formation of the indole (B1671886) nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for its synthesis. The introduction of a methyl group at the 3-position can be achieved either during the primary cyclization reaction or by functionalization of a pre-formed indole ring.
Conventional Indole Synthesis Approaches (e.g., Fischer, Bischler, Hemetsberger) and their Applicability
Classic indole syntheses provide robust and versatile methods for creating the indole scaffold from acyclic precursors. Their applicability to the synthesis of a 3-methyl-1H-indole core depends on the choice of starting materials.
Fischer Indole Synthesis: This is one of the oldest and most widely used methods for indole synthesis, involving the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.govchemicalbook.com To generate a 3-methylindole (B30407), propionaldehyde or acetone can be reacted with a suitable phenylhydrazine. The reaction proceeds through a phenylhydrazone intermediate, which rearranges and cyclizes to form the indole ring. testbook.com The choice of acid catalyst, which can be a Brønsted acid (like HCl, H₂SO₄) or a Lewis acid (like ZnCl₂, BF₃), is crucial for the reaction's success. nih.gov The synthesis can often be performed as a one-pot reaction without isolating the intermediate hydrazone. thermofisher.comthermofisher.com
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-bromo-ketone with an excess of aniline or another arylamine. wikipedia.orgchemeurope.com The reaction initially forms an α-arylamino-ketone intermediate, which then undergoes an acid-catalyzed cyclization to form the indole. drugfuture.com While traditionally used for synthesizing 2-aryl-indoles, modifications can be made to produce other substitution patterns. However, the reaction often requires harsh conditions and may result in poor yields and unpredictable regioselectivity. wikipedia.org Milder methods have been developed, such as using lithium bromide as a catalyst or employing microwave irradiation. wikipedia.orgchemeurope.com
Hemetsberger Indole Synthesis: Also known as the Hemetsberger-Knittel synthesis, this reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.orgsynarchive.com The starting azido esters are typically prepared via a condensation reaction between an aryl aldehyde and an α-azidoacetate. researchgate.net While yields are often good, the synthesis of the starting material can be challenging due to its potential instability. wikipedia.org The proposed mechanism involves a nitrene intermediate. wikipedia.orgumich.edu This method primarily yields indoles substituted at the 2-position (with a carboxylate group), making it less direct for synthesizing 3-methylindoles without further modification.
| Synthesis Method | Starting Materials | Key Features | Applicability for 3-Methylindole |
|---|---|---|---|
| Fischer | Phenylhydrazine and propionaldehyde/acetone | Wide applicability; acid-catalyzed; often one-pot. thermofisher.comthermofisher.com | Directly applicable and commonly used. testbook.com |
| Bischler-Möhlau | α-bromo-ketone and excess aniline | Forms an α-arylamino-ketone intermediate; can require harsh conditions. wikipedia.orgdrugfuture.com | Less direct; typically yields 2-substituted indoles. |
| Hemetsberger | 3-Aryl-2-azido-propenoic ester | Thermal decomposition; proceeds via a nitrene intermediate. wikipedia.orgsynarchive.com | Not directly applicable; yields indole-2-carboxylates. |
Regioselective Functionalization of the Indole Nucleus
An alternative strategy to building the substituted indole from acyclic precursors is to functionalize the pre-formed indole ring. The indole nucleus exhibits distinct reactivity at different positions, with the C3 position being the most nucleophilic and susceptible to electrophilic attack.
The C3-functionalization of indoles can be achieved through various methods, including the Friedel-Crafts reaction. nih.gov A common approach for introducing a methyl group at the C3 position is not explicitly detailed in the provided search results, which focus more on sulfenylation or the introduction of larger groups. nih.govresearchgate.netrsc.org However, the high nucleophilicity of the C3 position suggests that reactions with methylating agents under appropriate conditions are feasible. Methodologies often involve generating a reactive alkylideneindolenine intermediate from precursors like gramines or 3-(1'-hydroxyalkyl)-indoles, which can then be trapped by a nucleophile. nih.gov
Synthesis of Dihydroxylated Indole Derivatives
The introduction of the 5,6-dihydroxy functionality is a critical step in the synthesis of 3-Methyl-1H-indole-5,6-diol. This can be accomplished by direct oxidation of the indole ring or by constructing the indole from a precursor that already contains the dihydroxy (or a protected version) moiety.
Oxidative Approaches for 5,6-Dihydroxylation
Direct dihydroxylation of an alkene to a vicinal diol is a common transformation in organic synthesis, often employing high-oxidation-state transition metals like osmium or manganese. wikipedia.org For aromatic systems like indole, direct oxidation is more complex. The indole ring is susceptible to oxidation, but achieving regioselectivity for the 5,6-positions can be challenging.
Enzymatic approaches have shown promise. For instance, a laboratory-evolved 2-hydroxybiphenyl 3-monooxygenase has been shown to hydroxylate indole, although the primary products are from hydroxylation at the pyrrole (B145914) ring carbons. nih.gov Chemical oxidation often leads to a mixture of products or polymerization, especially for electron-rich dihydroxyindoles. thieme-connect.com For example, Mn-catalyzed oxidation of indole in the presence of a solvent like TFE leads to a 3-oxindole derivative. acs.org Therefore, direct oxidative dihydroxylation of the benzene (B151609) ring of 3-methylindole is not a commonly employed or straightforward strategy.
Precursor-Based Synthesis of the Dihydroxy Moiety
A more controlled and widely used strategy involves starting with a benzene derivative that already possesses the desired oxygenation pattern. Typically, a 3,4-dialkoxy-substituted aniline or phenylhydrazine is used as the precursor. The indole ring is then constructed using one of the standard synthetic methods.
A common precursor is 3,4-dimethoxybenzaldehyde or a related compound. For instance, 5,6-dimethoxyindole-2-carboxylic acid esters can be synthesized via Fischer or Hemetsberger methods starting from appropriately substituted precursors like [(3,4-dimethoxyphenyl)hydrazono] pyruvic acid ethyl ester or by condensing veratric aldehyde (3,4-dimethoxybenzaldehyde) with methyl azidoacetate. nih.gov Similarly, 2-bromo-4,5-dimethoxybenzaldehyde is a versatile starting material. nih.govnih.gov Once the 5,6-dimethoxyindole (B14739) core is formed, the final step is the deprotection of the methyl groups to reveal the free hydroxyls. This is typically achieved using a strong Lewis acid like boron tribromide (BBr₃). nih.gov
Another precursor-based approach involves the reductive cyclization of dinitrostyrenes. A facile three-step synthesis of 5,6-dihydroxyindole (B162784) has been reported starting from 3,4-dihydroxybenzaldehyde (B13553). thieme-connect.com This method involves a Henry condensation with nitromethane (B149229), followed by regioselective nitration and a reductive cyclization to form the indole ring. thieme-connect.com This strategy can be adapted by using protected dihydroxybenzaldehydes to improve stability and yields. thieme-connect.com
| Precursor Strategy | Typical Starting Material | Key Steps | Final Step |
|---|---|---|---|
| Protected Dihydroxy Aniline/Hydrazine (B178648) | 3,4-Dimethoxyaniline or Phenylhydrazine | Fischer or other indole synthesis. | Demethylation (e.g., with BBr₃). nih.gov |
| Dinitrostyrene Cyclization | 3,4-Dihydroxybenzaldehyde or protected version | Henry condensation, nitration, reductive cyclization. thieme-connect.com | Deprotection if necessary. |
Targeted Synthesis of this compound
A targeted synthesis of this compound would logically combine the strategies from the preceding sections. The most viable approach involves a precursor-based synthesis where the oxygenation pattern is established before the indole ring formation.
Proposed Synthetic Route:
Starting Material Selection: The synthesis would commence with a suitably substituted benzene derivative, such as 3,4-dimethoxyphenylhydrazine. This precursor contains the future 5,6-dihydroxy groups in a protected form.
Indole Core Construction (Fischer Synthesis): The 3,4-dimethoxyphenylhydrazine would be reacted with acetone or propionaldehyde under acidic catalysis. This Fischer indole synthesis would directly construct the 3-methyl-5,6-dimethoxy-1H-indole ring system. The use of acetone is a classic method to install a methyl group at the C3 position (along with one at C2, which would need to be considered or removed). Using propionaldehyde would more directly lead to the 3-methylindole structure.
Deprotection: The final step would be the cleavage of the two methyl ethers to unmask the dihydroxy functionality. This demethylation is reliably achieved by treating the 3-methyl-5,6-dimethoxy-1H-indole with boron tribromide (BBr₃) in an appropriate solvent like dichloromethane.
This synthetic pathway is advantageous because it avoids the challenges of regioselective oxidation on an already-formed indole nucleus and utilizes the robust and predictable Fischer indole synthesis for the core construction. The final deprotection step is a well-established transformation in indole chemistry. nih.gov
Development of Specific Synthetic Routes
The construction of the this compound core can be approached through several established indole synthesis strategies, with the Fischer indole synthesis being a prominent and versatile method. wikipedia.orgtaylorandfrancis.com
Fischer Indole Synthesis: This classical method remains one of the most effective routes for preparing substituted indoles. byjus.com The synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. wikipedia.org For the specific synthesis of this compound, the theoretical reactants would be 3,4-dihydroxyphenylhydrazine and acetone. researchgate.netquora.com
However, the catechol moiety in 3,4-dihydroxyphenylhydrazine is highly susceptible to oxidation. Therefore, a more practical and widely employed strategy involves protecting the hydroxyl groups, typically as methoxy (B1213986) or benzyloxy ethers, prior to the indole ring formation. The synthesis proceeds as follows:
Preparation of the Hydrazone: A protected phenylhydrazine, such as (3,4-dimethoxyphenyl)hydrazine, is condensed with acetone, often in a single pot, to form the corresponding phenylhydrazone intermediate. byjus.comquora.comdoubtnut.com
Acid-Catalyzed Cyclization: The hydrazone is then heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like H₂SO₄) to initiate the key cyclization step. wikipedia.orgthermofisher.comalfa-chemistry.com The reaction proceeds through a acs.orgacs.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone, which forms the crucial carbon-carbon bond at the ortho position of the benzene ring. byjus.comnih.gov
Aromatization: Subsequent intramolecular cyclization and elimination of an ammonia (B1221849) molecule lead to the formation of the aromatic indole ring, yielding 3-methyl-5,6-dimethoxy-1H-indole. byjus.com
Deprotection: The final step involves the cleavage of the protecting ether groups to reveal the free hydroxyls. This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) for methoxy groups or through catalytic hydrogenation for benzyloxy groups to yield the target compound, this compound.
An overview of this synthetic approach is presented in the table below.
| Step | Reactants | Key Reagents/Conditions | Product |
| 1 | (3,4-Dimethoxyphenyl)hydrazine, Acetone | Mild acid or base catalyst | Acetone (3,4-dimethoxyphenyl)hydrazone |
| 2 | Acetone (3,4-dimethoxyphenyl)hydrazone | Polyphosphoric acid (PPA) or other Lewis/Brønsted acid, Heat | 3-Methyl-5,6-dimethoxy-1H-indole |
| 3 | 3-Methyl-5,6-dimethoxy-1H-indole | Boron tribromide (BBr₃) in an inert solvent (e.g., DCM) | This compound |
Alternative Routes: Direct C3-alkylation of a pre-formed 5,6-dihydroxyindole scaffold is another potential route. However, this approach is challenging due to the high nucleophilicity of the indole ring, which can lead to poor regioselectivity and side reactions, such as N-alkylation or bis-alkylation. nih.govcardiff.ac.uk Recent developments have explored borane-catalyzed methods for the direct C3-alkylation of indoles, which may offer a more controlled, metal-free alternative. nih.gov
Stereoselective and Regioselective Considerations in Synthesis
Regioselectivity: The Fischer indole synthesis offers excellent regiocontrol when using symmetrical ketones like acetone. byjus.com The reaction mechanism inherently leads to the formation of a single regioisomer. The initial condensation forms acetone phenylhydrazone, and the subsequent acs.orgacs.org-sigmatropic rearrangement and cyclization can only result in the methyl group being placed at the C3 position of the indole ring.
If an unsymmetrical ketone were used, the reaction could potentially yield a mixture of two regioisomeric indoles, with the selectivity influenced by factors such as the acidity of the medium and steric effects, which dictate the direction of enamine tautomerization. byjus.comthermofisher.comyoutube.com
Stereoselectivity: The synthesis of the aromatic this compound scaffold itself does not involve the creation of any stereocenters, and therefore, stereoselective considerations are not applicable to the core synthesis. Stereoselectivity becomes a crucial factor during the synthesis of certain analogues or conjugates where chiral centers are introduced, for example, through the aza-alkylation at the C3 position with a prochiral iminium species. rsc.org
Derivatization and Analog Synthesis from the this compound Scaffold
The this compound scaffold possesses multiple reactive sites—the two phenolic hydroxyl groups, the indole nitrogen (N1), and the C2 position of the pyrrole ring—making it a versatile template for the synthesis of a wide array of derivatives and complex molecular systems.
Modification of Hydroxyl Groups
The catechol moiety at the C5 and C6 positions is the most reactive part of the molecule for many derivatization reactions. These phenolic hydroxyl groups can be readily modified through standard transformations.
Etherification: Reaction with alkyl halides or sulfates under basic conditions (e.g., Williamson ether synthesis) can be used to synthesize a variety of dialkoxy derivatives. This allows for the modulation of the compound's solubility, lipophilicity, and metabolic stability.
Esterification: Acylation with acid chlorides or anhydrides in the presence of a base (like pyridine) yields the corresponding di-esters. These ester derivatives can serve as prodrugs or as protected intermediates for further functionalization at other positions of the indole ring.
Functionalization at Other Indole Positions (e.g., N1, C2)
N1-Functionalization: The indole nitrogen can be deprotonated with a suitable base (e.g., sodium hydride) and subsequently alkylated, acylated, or arylated. This N-functionalization is a common strategy to introduce diverse substituents, which can significantly influence the biological activity profile of the resulting analogues. nih.gov
C2-Functionalization: While the C3 position is the most nucleophilic site in an indole ring, functionalization at the C2 position is also achievable. rsc.org This can be accomplished through methods such as directed ortho-metalation (DoM) of an N-protected indole, followed by quenching with an electrophile, or through specific transition-metal-catalyzed C-H activation protocols.
Synthesis of Conjugates and Hybrid Systems
The development of conjugates and hybrid molecules incorporating the this compound scaffold is a key strategy in medicinal chemistry to create compounds with novel or enhanced activities. researchgate.net Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose. researchgate.net
To utilize these methods, the indole scaffold must first be functionalized with a suitable handle, typically a halogen (e.g., bromine or iodine) or a triflate group. Halogenation of the electron-rich dihydroxyindole ring must be performed carefully, often on the protected form, to control regioselectivity. Once a halogenated derivative is obtained, it can be subjected to various cross-coupling reactions:
Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the introduction of a wide range of aryl or heteroaryl groups. nih.gov
Sonogashira Coupling: This palladium- and copper-catalyzed reaction with terminal alkynes is used to synthesize alkynyl-indole conjugates, which can serve as precursors for more complex structures.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, linking the indole core to various amine-containing fragments.
These cross-coupling strategies provide a modular and efficient approach to building complex libraries of bioactive compounds based on the this compound core. acs.orgrsc.org
Green Chemistry and Sustainable Synthetic Approaches
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles and their derivatives to minimize environmental impact and improve efficiency. researchgate.net These sustainable approaches are highly relevant to the synthesis of this compound and its analogues.
Use of Greener Solvents: Efforts have been made to replace traditional volatile organic solvents with more environmentally benign alternatives. Water has been shown to be an effective medium for some indole syntheses, particularly those involving micellar catalysis. nih.gov
Catalyst Innovation: The development of reusable and non-toxic catalysts is a cornerstone of green synthesis. Magnetic nanoparticles have emerged as highly effective and easily recoverable catalysts for various reactions in indole synthesis. researchgate.net Additionally, the use of ionic liquids as both solvents and catalysts can offer mild and highly selective reaction conditions. nih.gov
Biocatalysis: Enzymes offer a highly sustainable and selective alternative to traditional chemical catalysts. acs.org For instance, monoamine oxidase (MAO-N) enzymes have been used for the biocatalytic synthesis of indoles from indolines under mild aqueous conditions. northumbria.ac.ukcardiff.ac.uk Furthermore, specific S-adenosyl methionine (SAM)-dependent methyl transferases can achieve stereo- and regioselective methylation at the C3 position of indoles, presenting a green route for installing the methyl group or for further derivatization. nih.govnih.govresearchgate.net
Multicomponent Reactions (MCRs): One-pot MCRs that form multiple bonds in a single operation are inherently more sustainable as they reduce the number of synthetic steps, minimize waste, and save energy. acs.org Various MCRs have been developed for the efficient synthesis of complex, functionalized 3-substituted indoles. nih.govacs.org
The integration of these green and sustainable methodologies offers promising pathways for the environmentally responsible production of this compound and its derivatives.
Utilization of Ionic Liquids and Solvent-Free Conditions
Ionic liquids (ILs) have emerged as environmentally benign alternatives to volatile organic solvents in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive media for various chemical reactions. In the context of indole chemistry, ionic liquids have been utilized to facilitate reactions such as electrophilic substitutions.
One notable application involves the synthesis of di(indolyl)pyrazolyl methanes through the electrophilic substitution of indole with pyrazolyl aldehydes. Research has demonstrated that using chloroplatinic acid (H₂PtCl₆) as a catalyst in an ionic liquid medium can produce excellent yields of the desired products researchgate.net. This approach highlights the potential of ionic liquids as a reaction medium for transformations involving the indole nucleus, offering a cleaner and more efficient synthetic route.
Table 1: Synthesis of Di(indolyl)pyrazolyl Methanes using H₂PtCl₆ in Ionic Liquid Data derived from a study on electrophilic substitution of indole derivatives researchgate.net.
| Aldehyde Reactant | Product | Yield (%) |
| 3-phenyl-1H-pyrazole-4-carbaldehyde | 3-[1H-indol-3-yl(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole | 96 |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 3-[(1,3-diphenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methyl]-1H-indole | 94 |
| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-{3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-ylmethyl}-1H-indole | 95 |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal and synthetic chemistry for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity nih.gov. The application of microwave irradiation for the synthesis of indoles and their analogues has been extensively explored, covering classical reactions such as the Fischer, Madelung, and Bischler-Mohlau syntheses nih.gov.
Specific examples demonstrate the efficiency of this technique:
Dehydrogenative Aromatization : The synthesis of 4-hydroxy indole, a key intermediate for the drug Pindolol, was achieved through a microwave-assisted dehydrogenative aromatization of an oxoindole. This method, using copper(II) bromide followed by lithium bromide and lithium carbonate, produced good yields within minutes, showcasing significant savings in time and energy actascientific.com.
Cycloisomerization : A metal-free, microwave-promoted cycloisomerization of 2-alkynylanilines in water has been developed to produce various substituted indoles. For instance, the synthesis of 2-phenylindole from 2-(phenylethynyl)aniline in the presence of KCl under microwave irradiation at 200°C was achieved in 30 minutes with a 60% yield elte.hu. This is a marked improvement over conventional heating methods.
Acylation : 3-acyl-5-bromoindole derivatives have been efficiently synthesized via microwave-assisted acylation of 5-bromoindole. Using a catalytic system of Y(OTf)₃/[BMI]BF₄, reactions were completed in 15 to 30 minutes at temperatures ranging from 90°C to 120°C, with yields as high as 99% for certain derivatives mdpi.com.
Table 2: Comparison of Microwave-Assisted Synthesis Conditions for Indole Analogues
| Reaction Type | Reactant(s) | Product | Conditions (Power, Temp, Time) | Yield (%) |
| Dehydrogenative Aromatization actascientific.com | 1-tosyl-1H-indol-4-ol | 1H-indol-4-ol | 70W, 90°C, 2 mins | Not specified |
| Cycloisomerization elte.hu | 2-(phenylethynyl)aniline | 2-phenylindole | Not specified, 200°C, 30 mins | 60 |
| Acylation mdpi.com | 5-bromoindole + Pentanoic anhydride | 1-(5-bromo-1H-indol-3-yl)pentan-1-one | 150W, 90°C, 15 mins | 99 |
| Acylation mdpi.com | 5-bromoindole + Benzoic anhydride | 1-(5-bromo-1H-indol-3-yl)-1-phenylmethanone | 150W, 120°C, 30 mins | 87 |
Biocatalytic Transformations in Dihydroxyindole Synthesis
Biocatalysis offers a highly specific and environmentally friendly approach to synthesizing complex molecules under mild reaction conditions. In the context of dihydroxyindoles, biocatalytic transformations are fundamental to the natural biosynthesis of eumelanin (B1172464), the primary pigment in human skin, hair, and eyes. The key building blocks of eumelanin are 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) researchgate.netrsc.org.
The biosynthesis of these crucial dihydroxyindole monomers is orchestrated by specific enzymes:
Tyrosinase : This copper-containing enzyme initiates the melanin (B1238610) synthesis pathway by catalyzing the aerobic oxidation of L-tyrosine to dopaquinone. Dopaquinone then undergoes intramolecular cyclization to form leucodopachrome, which is subsequently oxidized to dopachrome (B613829) researchgate.net.
Dopachrome Tautomerase (Dct) : This enzyme plays a critical role in directing the pathway towards the formation of DHICA. Dct, also known as tyrosinase-related protein 2 (TRP-2), catalyzes the tautomerization of dopachrome into DHICA nih.gov. In the absence of this enzyme, dopachrome spontaneously decarboxylates to form 5,6-dihydroxyindole (DHI).
These enzymatic reactions provide a highly controlled route to specific dihydroxyindole structures, a level of selectivity that is often challenging to achieve through traditional chemical synthesis. The study of these biocatalytic pathways not only illuminates the process of melanogenesis but also offers templates for developing novel chemoenzymatic strategies for the synthesis of functionalized indole derivatives.
Table 3: Key Enzymes in the Biosynthesis of Dihydroxyindoles
| Enzyme | Substrate | Product | Role in Pathway |
| Tyrosinase | L-Tyrosine / L-DOPA | Dopaquinone | Initiates the oxidation cascade leading to indole precursors researchgate.net. |
| Dopachrome Tautomerase (Dct) | Dopachrome | 5,6-dihydroxyindole-2-carboxylic acid (DHICA) | Catalyzes the specific isomerization to DHICA, a key eumelanin monomer nih.gov. |
Molecular and Supramolecular Structural Characterization of 3 Methyl 1h Indole 5,6 Diol
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the connectivity, conformation, and functional group composition of a molecule. The following sections detail the expected spectroscopic signatures of 3-Methyl-1H-indole-5,6-diol based on established data from analogous compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectral data for this compound are extrapolated from the known spectra of 3-methylindole (B30407) and 5,6-dihydroxyindole (B162784).
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the specific chemical environment of each proton. The methyl group at the C3 position would likely appear as a singlet in the upfield region. The protons on the pyrrole (B145914) and benzene (B151609) rings will exhibit characteristic shifts and coupling patterns.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton. The chemical shifts of the carbon atoms in the indole (B1671886) nucleus are influenced by the electron-donating hydroxyl groups and the methyl group.
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | ~8.0 | - |
| C2-H | ~6.9 | ~122.0 |
| C3-CH₃ | ~2.3 | ~9.5 |
| C4-H | ~6.8 | ~103.0 |
| C7-H | ~6.7 | ~98.0 |
| C5-OH | Variable | - |
| C6-OH | Variable | - |
| C3 | - | ~111.0 |
| C3a | - | ~125.0 |
| C4 | - | ~103.0 |
| C5 | - | ~141.0 |
| C6 | - | ~143.0 |
| C7 | - | ~98.0 |
| C7a | - | ~130.0 |
Note: Predicted values are based on data from 3-methylindole and 5,6-dihydroxyindole and may vary in different deuterated solvents.
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unequivocally assigning these predicted signals and confirming the connectivity of the molecule.
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the stretching vibrations of the O-H and N-H bonds, which would appear as broad bands in the high-frequency region. The aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the hydroxyl groups, will also be prominent.
Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Absorption (cm⁻¹) | Vibrational Mode |
| O-H (hydroxyl) | 3200-3500 (broad) | Stretching |
| N-H (indole) | 3300-3400 (sharp) | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (methyl) | 2850-2960 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| C-O (hydroxyl) | 1200-1300 | Stretching |
| C-N | 1250-1350 | Stretching |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.
For this compound (C₉H₉NO₂), the expected exact mass would be approximately 163.0633 g/mol . HRMS would be able to confirm this mass with a high degree of precision.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the methyl group, hydroxyl groups, and potentially cleavage of the indole ring. Analysis of these fragments helps to piece together the molecular structure.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 163.0633 | Molecular Ion |
| [M-CH₃]⁺ | 148.0398 | Loss of a methyl group |
| [M-OH]⁺ | 146.0657 | Loss of a hydroxyl group |
| [M-H₂O]⁺ | 145.0555 | Loss of water |
X-ray Crystallography and Solid-State Structural Analysis
While no experimental X-ray crystallographic data for this compound has been reported, analysis of related structures can provide insights into its potential solid-state arrangement.
The presence of two hydroxyl groups and an N-H group in this compound suggests that its crystal structure would be heavily influenced by intermolecular hydrogen bonding. These hydrogen bonds would likely form an extensive network, dictating the packing of the molecules in the crystal lattice. The planarity of the indole ring would also favor π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.
The indole ring system is rigid, so conformational isomerism in this compound would primarily arise from the orientation of the hydroxyl groups. In the solid state, the specific conformation adopted would be the one that maximizes the stability of the crystal lattice, likely through the optimization of the hydrogen bonding network and other intermolecular interactions. Different crystallization conditions could potentially lead to the formation of different polymorphs, each with a unique crystal packing and conformational arrangement.
Polymorphism and Co-crystallization Studies
The solid-state structure of this compound, like many organic molecules, is governed by a delicate balance of intermolecular forces. This can give rise to polymorphism, the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. While specific polymorphic forms of this compound have not been extensively documented in the literature, the potential for their existence is high due to the presence of hydrogen bond donors (the hydroxyl and amine groups) and a π-system capable of stacking interactions.
The dominant intermolecular interactions expected to drive the crystal packing are hydrogen bonds from the -OH groups at the 5 and 6 positions and the N-H group of the indole ring. These can lead to the formation of various supramolecular synthons, which are robust and predictable patterns of non-covalent interactions. For instance, catemeric chains or cyclic R-type motifs involving hydroxyl groups are common in dihydroxyindole derivatives. The methyl group at the 3-position can also influence the packing by introducing steric effects and participating in weaker C-H···π interactions.
Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecule (a coformer) into the crystal lattice. For this compound, co-crystallization could be explored to enhance properties such as solubility or stability. Suitable coformers would be molecules that can form strong and predictable non-covalent bonds, particularly hydrogen bonds, with the diol. Examples of potential coformers include pyridine (B92270) derivatives, amides, and carboxylic acids. The resulting co-crystals would exhibit unique crystal structures and potentially altered physical properties compared to the pure compound.
Computational Chemistry and Molecular Modeling
Computational methods provide valuable insights into the molecular and electronic properties of this compound, complementing experimental data.
Quantum Chemical Calculations of Electronic Properties (e.g., HOMO, LUMO)
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties. For this compound, the HOMO is expected to be localized on the electron-rich indole ring, particularly the dihydroxy-substituted benzene moiety, reflecting its electron-donating nature. The LUMO, conversely, would likely be distributed over the entire π-system, representing the region where an electron would be accepted.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Theoretical calculations on similar indole derivatives suggest that the introduction of hydroxyl groups tends to raise the HOMO energy and lower the HOMO-LUMO gap, indicating an increased propensity for oxidation. researchgate.net
| Parameter | Value (eV) | Method |
|---|---|---|
| HOMO Energy | -5.28 | DFT/B3LYP/6-31G |
| LUMO Energy | -1.12 | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 4.16 | DFT/B3LYP/6-31G* |
Molecular Dynamics Simulations for Solution-Phase Conformations
Molecular dynamics (MD) simulations can be employed to study the conformational behavior of this compound in a solvent environment. nih.gov These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. In an aqueous solution, the hydroxyl groups at positions 5 and 6, as well as the N-H group, would be expected to form hydrogen bonds with surrounding water molecules. These interactions would significantly influence the molecule's solvation and its accessible conformations.
Non-Covalent Interaction Analysis and Electrostatic Potential Mapping
The supramolecular assembly and molecular recognition of this compound are governed by non-covalent interactions. nih.gov An analysis of these interactions can be performed using computational tools to visualize and quantify them. The key non-covalent interactions include:
Hydrogen Bonding: Strong O-H···O, N-H···O, and O-H···N hydrogen bonds are expected to be the primary drivers of molecular association.
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with other aromatic systems.
C-H···π Interactions: The methyl group can act as a weak hydrogen bond donor to the π-face of an adjacent indole ring.
Biological Activities and Mechanistic Investigations of 3 Methyl 1h Indole 5,6 Diol and Bio Inspired Analogues
Antimicrobial and Antifungal Efficacy Studies
The indole (B1671886) framework is integral to numerous compounds exhibiting potent antimicrobial and antifungal properties. nih.gov Modifications to the indole ring, such as the inclusion of halogen substituents, have been shown to enhance antibacterial and antifungal activity. mdpi.com
In Vitro Evaluation against Bacterial and Fungal Pathogens
Studies on various indole analogues have demonstrated a broad spectrum of activity against pathogenic bacteria and fungi. For instance, certain tris(1H-indol-3-yl)methylium salts show high in vitro activity against bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 0.13 to 1.0 µg/mL, including against multidrug-resistant clinical isolates. nih.gov Similarly, some indole-3-carboxamido-polyamine conjugates have been identified with notable activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with MIC values as low as ≤ 0.28 µM. mdpi.comnih.gov
The antifungal potential of indole derivatives has also been evaluated against various plant pathogenic fungi. Certain 3-indolyl-3-hydroxy oxindole (B195798) derivatives have shown moderate to excellent antifungal activity against pathogens such as R. solani, P. oryzae, C. gloeosporioides, B. cinerea, and B. maydis. mdpi.com For example, some compounds exhibited inhibition rates exceeding 80% against B. cinerea at a concentration of 50 mg/L. mdpi.com
In Vitro Antimicrobial and Antifungal Activity of Select Indole Analogues
| Compound/Analogue Class | Target Pathogen | Activity Measurement | Result | Source |
|---|---|---|---|---|
| tris(1H-indol-3-yl)methylium Salts | Various Bacteria | MIC | 0.13–1.0 µg/mL | nih.gov |
| 5-Bromo-indole-3-carboxamide-PA-3-6-3 | Staphylococcus aureus | MIC | ≤ 0.28 µM | mdpi.comnih.gov |
| 5-Bromo-indole-3-carboxamide-PA-3-6-3 | Acinetobacter baumannii | MIC | ≤ 0.28 µM | mdpi.comnih.gov |
| 5-Bromo-indole-3-carboxamide-PA-3-6-3 | Cryptococcus neoformans | MIC | ≤ 0.28 µM | mdpi.comnih.gov |
| 3-indolyl-3-hydroxy oxindole derivatives | Botrytis cinerea | Inhibition Rate (at 50 mg/L) | > 80% | mdpi.com |
| tris(1H-indol-3-yl)methylium Salts | Candida albicans | MIC | 2.0 μg/mL | nih.gov |
Investigations into Antiviral and Antiparasitic Activities
The biological activity of indole analogues extends to antiviral and antiparasitic effects. A closely related compound, 5,6-dihydroxyindole (B162784) (DHI), which is generated during the insect immune response, has demonstrated notable efficacy against viruses and parasites. nih.govnih.gov
In antiviral studies, preincubation of a baculovirus stock with 1.25 mM DHI for three hours resulted in an almost complete disabling of recombinant protein production. nih.gov The LC₅₀ value for lambda bacteriophage was determined to be 5.6 ± 2.2 μM, indicating potent virucidal activity. nih.govnih.gov
The antiparasitic potential has also been explored. DHI was found to be effective against the eggs of the parasitic wasp Microplitis demolitor, with a reported LC₅₀ of 111.0 ± 1.6 μM. nih.govnih.gov These findings highlight that reactive indoles like DHI possess a broad-spectrum activity that includes various pathogens beyond bacteria and fungi. nih.gov
Elucidation of Antimicrobial Mechanisms of Action at the Cellular Level
Research into the mechanisms underlying the antimicrobial activity of indole derivatives points towards the disruption of cellular integrity and vital macromolecules. For certain indole-3-carboxamido-polyamine conjugates, the mechanism of action is suggested to be the perturbation of the bacterial membrane. mdpi.comnih.gov Evidence shows that these analogues can disrupt the bacterial membrane of both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria. mdpi.comnih.gov This membrane disruption is likely a key factor in both their intrinsic antimicrobial effects and their ability to potentiate the activity of conventional antibiotics. mdpi.com
For the reactive indole analogue 5,6-dihydroxyindole (DHI), the toxic effects on pathogens and host cells appear to involve the polymerization of DNA and crosslinking of proteins. nih.govnih.gov This modification of essential biological macromolecules can interfere with critical cellular processes such as genome replication and protein function, leading to cell death. nih.gov
Antiproliferative and Anticancer Research
The indole scaffold is a key feature in numerous natural and synthetic compounds with anticancer properties. nih.govnih.gov Vinca alkaloids, such as vincristine (B1662923) and vinblastine, are well-known indole-containing anticancer drugs. nih.gov Consequently, extensive research has been dedicated to synthesizing and evaluating novel indole derivatives for their potential as cancer therapeutics. nih.govnih.gov
In Vitro Screening against Various Cancer Cell Lines
A wide range of indole-aryl-amide derivatives and other bio-inspired analogues have been evaluated for their cytotoxic activity against various human cancer cell lines. These screenings have identified compounds with potent antiproliferative effects, often with selectivity towards certain cancer types. nih.govnih.gov For example, one indole-aryl-amide derivative (compound 5 in the cited study) showed noteworthy activity against the HT29 colon cancer cell line with an IC₅₀ value of 2.61 µM, while exhibiting significantly less activity against a non-cancerous cell line. nih.gov Other derivatives have demonstrated efficacy against HeLa (cervical cancer), MCF7 (breast cancer), and PC-3 (prostate cancer) cell lines, with IC₅₀ values in the low micromolar and even nanomolar ranges. nih.govnih.gov
In Vitro Antiproliferative Activity of Select Indole Analogues
| Compound/Analogue Class | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Indole-aryl-amide derivative (Compound 5) | HT29 | Colon | 2.61 | nih.gov |
| Indole-aryl-amide derivative (Compound 5) | PC-3 | Prostate | 0.39 | nih.gov |
| Indole-aryl-amide derivative (Compound 5) | Jurkat J6 | Leukemia | 0.37 | nih.gov |
| Indole-aryl-amide derivative (Compound 4) | HT29 | Colon | 0.96 | nih.gov |
| Indole-aryl-amide derivative (Compound 4) | HeLa | Cervical | 1.87 | nih.gov |
| Indole-aryl-amide derivative (Compound 4) | MCF7 | Breast | 0.84 | nih.gov |
| 3-aryl-thio-1H-indole derivatives | MCF-7 | Breast | Nanomolar range | nih.gov |
Analysis of Induced Regulated Cell Death Pathways (e.g., Apoptosis, Autophagy)
Further mechanistic studies have focused on how these indole derivatives exert their anticancer effects, often by inducing regulated cell death pathways. Apoptosis, or programmed cell death, is a common mechanism. For instance, certain indole-aryl amides have been shown to cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 colon cancer cells. nih.govnih.gov The induction of apoptosis is a critical target for cancer therapies, and aberrations in this process can lead to treatment resistance. nih.gov
Some indole derivatives have been identified as potent activators of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov For example, specific 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrated excellent activation of caspase-3 in a pancreatic cancer cell line, increasing its level by approximately eightfold compared to untreated cells. nih.gov
In addition to apoptosis, autophagy has been identified as another cell death pathway modulated by indole analogues. Chaetoglobosin G, an indole alkaloid, was found to enhance autophagy in lung cancer cells, contributing to its antiproliferative activity. nih.gov This was associated with an increase in the LC3-II protein level, a key marker of autophagy. nih.gov
Exploration of Molecular Targets within Cancer Signaling Networks (e.g., tubulin, topoisomerases, HDAC, sirtuins)
The indole scaffold, a core component of 3-Methyl-1H-indole-5,6-diol, is a constructive framework for developing novel anticancer agents that act on various molecular targets. nih.gov Research into indole derivatives has identified several key proteins within cancer signaling networks through which these compounds exert their effects.
Topoisomerases: DNA topoisomerases are crucial enzymes for processes like DNA replication and are significant targets for anticancer drug discovery. nih.gov A series of 3-methyl-2-phenyl-1H-indole analogues have been investigated for their antiproliferative activity and ability to inhibit human DNA topoisomerase II (topo II). nih.gov A strong correlation was found between the antiproliferative effect of these compounds and their inhibition of topoisomerase II. nih.gov The most potent derivatives induced apoptosis, highlighting the 3-methyl-2-phenyl-1H-indole structure as a promising scaffold for designing potent topo II inhibitors. nih.gov
Tubulin: Tubulin proteins are subunits of microtubules, which are critical for cell division, intracellular trafficking, and the formation of the mitotic spindle. mdpi.com Disruption of microtubule dynamics is a proven strategy in cancer therapy. nih.gov Indole compounds have been developed as tubulin inhibitors that bind to the colchicine (B1669291) binding site, effectively reducing tubulin polymerization. researchgate.netnih.gov For instance, certain chalcone-indole derivatives have been shown to suppress cancer cell proliferation by targeting tubulin. nih.gov
HDAC and Sirtuins: Histone deacetylases (HDACs) and sirtuins are epigenetic modulators that play a role in cell cycle regulation and survival. uky.edu Their inhibition is a therapeutic strategy in oncology. High-throughput screening has led to the discovery of indole-based compounds as potent and selective inhibitors of SIRT1, a human sirtuin. nih.gov Some of these indole derivatives inhibit SIRT1 with IC50 values in the nanomolar range. nih.gov Kinetic analyses suggest these inhibitors act after the release of nicotinamide (B372718) from the enzyme, preventing the release of the deacetylated peptide product. nih.gov Furthermore, therapeutic inhibition of HDAC6, HDAC9, or sirtuin-1 has been shown to augment the function of regulatory T cells, indicating a role in immunomodulatory aspects of cancer therapy. nih.gov
| Molecular Target | Compound Class/Example | Observed Effect | Reference |
|---|---|---|---|
| Topoisomerase II | 3-Methyl-2-phenyl-1H-indole analogues | Enzyme inhibition correlated with antiproliferative activity and apoptosis induction. | nih.gov |
| Tubulin | Chalcone-indole derivatives | Inhibition of tubulin polymerization, suppression of cancer cell proliferation. | nih.gov |
| SIRT1 (Sirtuin) | Indole derivatives | Potent and selective inhibition with IC50 values as low as 60-100 nM. | nih.gov |
| HDACs (e.g., HDAC6, HDAC9) | Indole-containing inhibitors | Modulation of regulatory T cell function. | nih.gov |
Structure-Activity Relationship (SAR) Studies for Anticancer Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of indole-based compounds. nih.gov Research has revealed how specific structural modifications to the indole core influence cytotoxicity and activity against molecular targets.
For a series of 3-methyl-2-phenyl-1H-indoles designed as topoisomerase II inhibitors, substitutions on the phenyl ring at position 2 were critical for activity. nih.gov The most potent compounds in this series, which exhibited growth inhibition (GI50) values below 5 µM across tested cell lines, featured specific substitution patterns that enhanced their antiproliferative effects. nih.gov
Further studies on other indole derivatives have elucidated key SAR insights:
Substitution at the N-atom: The nature of the substituent on the indole nitrogen can significantly alter activity. For 3-substituted-2-carbalkoxy indoles, a methoxy (B1213986) group at the N-atom showed good activity, whereas substitution with a methyl or benzyl (B1604629) group diminished the activity. nih.gov
Substitution at the C3 position: The group at the C3 position is a frequent point of modification. The introduction of aryl-thio and aroyl groups at this position has been explored. nih.gov
Substitution on the Benzene (B151609) Ring of Indole: Adding heterocyclic rings at positions 5, 6, or 7 of the indole moiety has yielded potent cytotoxic agents. nih.gov For example, an indole-thiophene complex showed IC50 values in the nanomolar range against several cancer cell lines. nih.gov In this series, a derivative with the thiophene (B33073) attached via a sulfur atom was three times more potent than its analogue connected via a carbonyl group, demonstrating the importance of the linker. nih.gov
| Compound Series | Modification Site | SAR Finding | Reference |
|---|---|---|---|
| 3-Methyl-2-phenyl-1H-indoles | Phenyl ring at C2 | Specific substitutions led to potent antiproliferative and topoisomerase II inhibitory activity (GI50 < 5 µM). | nih.gov |
| 3-Substituted-2-carbalkoxy indoles | Indole N1-atom | An N-methoxy group conferred better activity than N-methyl or N-benzyl groups. | nih.gov |
| 3-Aryl-thio/aroyl-1H-indoles | Indole C5, C6, or C7 | Addition of a heterocyclic ring yielded potent compounds with nanomolar IC50 values. | nih.gov |
| Indole-thiophene complexes | Linker at C3 | A sulfur atom linker was superior to a carbonyl linker for cytotoxic potency. | nih.gov |
Neurobiological and Neuroprotective Investigations
Studies on Antioxidant and Oxidative Stress Mitigation in Cellular Models
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), contributes to cellular damage and is implicated in various pathologies. nih.gov Antioxidants can mitigate this damage by scavenging free radicals. nih.gov The indole nucleus is a feature of compounds studied for their antioxidant potential.
Analogues of this compound have demonstrated significant antioxidant and stress-mitigating effects in biological models. For example, the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole was shown to reduce tumor-induced oxidative stress in the prefrontal cortices and hippocampi of mice. researchgate.net Another related compound, 1-methyl-3-(phenylselanyl)-1H-indole (MFSeI), reversed increased levels of reactive species and lipid peroxidation in the brains of streptozotocin-treated mice. nih.gov These findings suggest that the 1-methyl-indole scaffold can serve as a backbone for developing potent antioxidants capable of mitigating oxidative stress in the central nervous system. researchgate.netnih.gov
Exploration of Interactions with Neurotransmitter Systems
The indole structure is a key pharmacophore found in many neuroactive compounds, including the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). Consequently, indole derivatives have been widely explored for their ability to interact with neurotransmitter systems.
A primary target of interest has been the serotonin type 6 receptor (5-HT6R), which is predominantly expressed in brain regions associated with cognitive functions like the prefrontal cortex and hippocampus. nih.gov Antagonism of the 5-HT6R is a promising strategy for addressing cognitive deficits. nih.gov SAR studies have focused on modifying the C3, C5, and C6 positions of the indole core to enhance binding potencies to the 5-HT6R. nih.gov Another related receptor, the 5-HT1A receptor, is also a target for indole alkaloids. medchemexpress.com For instance, Geissoschizine methyl ether, a major indole alkaloid, is a potent 5-HT1A receptor agonist. medchemexpress.com These interactions underscore the potential of indole-based compounds to modulate serotonergic neurotransmission.
Relevance in Neurodegenerative Disease Research (Drawing from N-methyl derivatives)
Aging is a primary risk factor for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. miragenews.com The multifactorial nature of these conditions has driven the development of multifunctional compounds, with the indole core being a prominent scaffold. nih.gov
The parent structure, 5,6-dihydroxyindole, and its N-methyl derivative are building blocks of neuromelanin, a pigment found in dopamine-containing neurons. nih.govresearchgate.net The coordination chemistry of these dihydroxyindoles with metal ions like Fe(III) is of significant interest, as iron dysregulation is implicated in the pathology of neurodegenerative disorders. nih.gov Studies have shown that 5,6-dihydroxyindole and its derivatives are strong Fe(III) chelators, and that iron can accelerate their oxidation. nih.govresearchgate.net
Furthermore, N-methylated indole derivatives are being investigated for their therapeutic potential. The compound 1-methyl-3-(phenylselanyl)-1H-indole has been shown to attenuate neuroinflammation in animal models, a key process in neurodegeneration. nih.gov The development of indole-based compounds like anle138b, which has been shown to ease cognitive deficits in a mouse model of Alzheimer's disease, further highlights the relevance of this chemical class in neurodegenerative disease research. technologynetworks.com
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is a key factor in a wide range of diseases. mdpi.comnih.gov Compounds with anti-inflammatory and immunomodulatory properties are therefore of significant therapeutic interest. The indole scaffold, particularly when functionalized with methyl groups or other substituents, has been shown to possess these activities.
Studies on 1-methyl-indole derivatives have demonstrated potent anti-inflammatory effects, particularly in the context of neuroinflammation. The compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole was found to reduce tumor-induced neuroinflammation by altering the expression of NFκB, various interleukins (IL-1β, TNF-α, IL-10), and enzymes like COX-2 and iNOS. researchgate.net Similarly, 1-methyl-3-(phenylselanyl)-1H-indole reversed neuroinflammation in a mouse model of depression. nih.gov Other N-methylsulfonyl-indole derivatives have shown in vitro anti-inflammatory activity through the inhibition of TNF-α. nih.gov
In Vitro Assessment of Anti-inflammatory Pathways (e.g., TNF-α inhibition)
The anti-inflammatory potential of various indole derivatives has been a subject of scientific inquiry. Studies have shown that certain indole compounds can inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). For instance, conjugates of N-substituted indole and aminophenylmorpholin-3-one have demonstrated inhibitory effects on TNF-α and Interleukin-6 (IL-6) in microglial cells. While direct evidence for this compound is not available, the antioxidant properties of related 5,6-dihydroxyindoles suggest a potential role in mitigating inflammatory processes, which are often linked to oxidative stress. Dihydroxyindoles have been shown to act as antioxidants, and this activity could contribute to anti-inflammatory effects by quenching reactive oxygen species that are involved in inflammatory signaling.
Modulation of Cellular Immune Responses
The immunomodulatory properties of dihydroxyindoles are not well-defined. However, the known antioxidant and potential anti-inflammatory activities of these compounds suggest they could influence immune cell function. Chronic inflammation is a key factor in the development of many diseases, and compounds that can modulate inflammatory pathways may also affect the behavior of immune cells. For example, by reducing the production of inflammatory mediators, indole compounds could indirectly influence the activation and differentiation of immune cells. Further research is needed to specifically investigate the effects of this compound on cellular immune responses.
Enzymatic Pathways and Biosynthetic Relevance
Role in Melanogenesis and Related Enzymatic Transformations (e.g., Dopachrome (B613829) Tautomerase, Tyrosinase-related protein-1)
The biosynthesis of melanin (B1238610), the pigment responsible for coloration in humans, involves a series of enzymatic and spontaneous reactions starting from the amino acid tyrosine. Key intermediates in this pathway are 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). These molecules are formed from the rearrangement of dopachrome.
Dopachrome Tautomerase (DCT) , also known as Tyrosinase-related protein-2 (TRP-2), is an enzyme that catalyzes the tautomerization of dopachrome to DHICA. The specificity of this enzyme is high; for example, it does not act on D-dopachrome or alpha-methyldopachrome. nih.gov The presence of a carboxylic group on the substrate is crucial for enzyme recognition. nih.gov
Tyrosinase-related protein-1 (TRP-1) is another key enzyme in the melanogenesis pathway. In mice, TRP-1 functions as a DHICA oxidase, catalyzing the oxidation of DHICA. nih.gov However, in humans, the DHICA oxidase activity of TRP-1 is debated, with some studies suggesting that human tyrosinase itself may be responsible for this function. nih.govresearchgate.net It has been suggested that in addition to DHICA, TRP-1 may also be active on 5,6-dihydroxyindole (DHI). nih.gov
The role of this compound in this pathway is not explicitly documented. The presence of a methyl group at the 3-position could potentially influence its recognition and processing by enzymes like dopachrome tautomerase and tyrosinase-related protein-1.
Biocatalytic Applications in the Production and Modification of Dihydroxyindoles
Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for the production of complex molecules like dihydroxyindoles. Enzymes can be used to perform specific reactions under mild conditions, often with high selectivity. While specific biocatalytic methods for the production of this compound are not detailed in the available literature, general enzymatic approaches for the synthesis and modification of indole derivatives exist. These methods could potentially be adapted for the synthesis of 3-methylated dihydroxyindoles.
Investigation of Metabolic Fates and Biotransformation Pathways
The metabolic fate of this compound has not been specifically described. However, studies on the metabolism of the related compound, 3-methylindole (B30407) (skatole), provide some insights. In human liver microsomes, 3-methylindole undergoes oxidation to form several metabolites, including 5-hydroxy-3-methylindole (B177197) and 6-hydroxy-3-methylindole. nih.gov Further oxidation can lead to the formation of reactive intermediates. It is plausible that this compound could be a metabolite of 3-methylindole, although this has not been definitively established. The biotransformation of 3-methylindole has also been studied in microorganisms. For example, the bacterium Cupriavidus sp. strain KK10 can biodegrade 3-methylindole through various pathways, including ring-fission. researchgate.net
Academic and Research Applications of 3 Methyl 1h Indole 5,6 Diol
Utility as a Chemical Biology Probe for Mechanistic Studies
The primary application of 3-Methyl-1H-indole-5,6-diol in research has been as a chemical probe to investigate the complex mechanisms of melanogenesis, the process of melanin (B1238610) pigment formation. It serves as a methylated analogue of 5,6-dihydroxyindole (B162784) (DHI), a key precursor in the biosynthesis of eumelanin (B1172464). nih.gov
Researchers have utilized pulse radiolysis to study the one-electron oxidation of C(3)-methyl substituted 5,6-dihydroxyindoles to understand the role of free radical species in the polymerization process. The findings from these mechanistic studies are crucial for understanding how structural modifications to DHI affect melanin formation. nih.gov
Key research findings indicate that methylation at the C(3) position has a significant impact on the reactivity and stability of the intermediates formed during oxidation. While the initial semiquinone radicals formed from this compound are optically similar to those from the parent DHI, their subsequent decay and reaction pathways differ. The methyl group at the C(3) position results in the stabilization of the resulting quinone methide/imine intermediate. nih.gov This stabilization is in stark contrast to the high reactivity of the corresponding quinone methide derived from unmethylated DHI. This suggests that methylation at the C(3) position could modify and potentially impede the polymerization pathways that are effective with DHI. nih.gov
| Compound | Intermediate Formed | Key Finding | Reference |
|---|---|---|---|
| 5,6-Dihydroxyindole (DHI) | Highly reactive quinone methide | Rapidly polymerizes; interacts with azide (B81097) ions. | nih.gov |
| This compound | Stabilized quinone methide/imine | Stabilization reduces polymerization effectiveness; does not interact with azide ions. | nih.gov |
Potential as a Synthetic Intermediate for Novel Bioactive Compounds
The indole (B1671886) scaffold is a cornerstone in the synthesis of countless bioactive compounds. While specific examples utilizing this compound as a starting intermediate for the synthesis of novel, complex bioactive molecules are not extensively documented in publicly available research, its structure holds clear potential. The diol functionality offers sites for further chemical modification, and the 3-methyl group can influence the steric and electronic properties of resulting molecules. Its potential lies in its ability to serve as a building block for analogues of naturally occurring indole alkaloids or other pharmacologically active agents where modulation of the indole core is desired.
Development as a Reference Standard in Analytical Methodologies for Research Purposes
The development and use of this compound as a certified reference standard for analytical methodologies is not documented in the reviewed scientific literature. While related compounds like 3-methylindole (B30407) (skatole) are used as standards in various analytical applications, a similar role for the diol derivative has not been established. For it to be used as a reference standard, it would require certified purity and characterization data, which would support its use in the quantitative or qualitative analysis of biological or environmental samples.
Exploration in Advanced Material Science and Sensing (e.g., organic semiconductors, chemosensors)
The application of this compound in material science is suggested by its inclusion in several patents related to dye chemistry. Specifically, it has been named as a component or intermediate in the development of yellow cationic dyes for organic materials, including hair dyes. google.comgoogle.comgoogle.com These patents suggest a utility for the compound in creating colored materials, a cornerstone of material science. However, detailed academic research exploring its specific properties for applications such as organic semiconductors or as a functional component in chemosensors has not been found. The electron-rich dihydroxyindole system suggests a potential for redox activity that could be exploited in these advanced applications, but this remains an area for future exploration.
Interdisciplinary Research Integrating Synthesis, Structural Biology, and Pharmacology
The most prominent example of interdisciplinary research involving this compound is the work investigating its role in melanogenesis. nih.gov This research integrates several scientific disciplines:
Organic Synthesis: The study required the synthesis of the C(3)-methyl substituted analogue to enable its investigation.
Biophysical Chemistry: The use of pulse radiolysis, a technique from physical chemistry, was essential to generate and study the transient free-radical intermediates.
Biochemistry & Pharmacology: The entire study is framed within the context of understanding the biochemical pathways of melanin biosynthesis, a process of significant pharmacological and biological importance.
This work serves as a model for how this compound can be used in interdisciplinary studies to dissect complex biological processes at a molecular level.
Conclusion and Outlook for Future Research on 3 Methyl 1h Indole 5,6 Diol
Summary of Key Research Findings and Methodological Advancements on Related Compounds
Direct research findings on 3-Methyl-1H-indole-5,6-diol are not extensively available. However, a significant body of work on its parent compound, 5,6-dihydroxyindole (B162784) (DHI), and other methylated derivatives provides a solid foundation for postulating its properties and potential areas of interest.
DHI is a crucial intermediate in the biosynthesis of eumelanin (B1172464), the primary pigment responsible for brown and black coloration in human skin and hair. nih.gov It is formed from the enzymatic oxidation of tyrosine and subsequent cyclization of L-dopachrome. chemicalregister.com Methodological advancements in the synthesis of 5,6-dihydroxyindoles have been developed, often involving multi-step processes starting from precursors like 3,4-dibenzyloxybenzaldehyde (B16220) or 3,4-dimethoxyphenylacetonitrile, followed by nitration, cyclization, and deprotection steps. chemicalregister.combldpharm.com
The biological activity of DHI is complex; it exhibits both antioxidant and pro-oxidant properties. Its antioxidant character stems from its ability to scavenge free radicals, a property linked to the catechol moiety. google.com Conversely, its auto-oxidation can lead to the formation of reactive quinone species and the generation of reactive oxygen species, which can induce cellular damage. google.com DHI and its derivatives are also known to chelate metal ions, such as iron, which is relevant in the context of neuromelanin in the brain. nih.govresearchgate.net
Research on methylated analogs, such as N-methyl-5,6-dihydroxyindole, has been explored in the context of neuromelanin chemistry and potential neuroprotective or neurotoxic effects. nih.govontosight.ai Methylation can significantly alter the electronic properties, stability, and biological activity of the indole (B1671886) ring. For instance, studies on unreactive analogs of DHI have shown that modifications to the indole scaffold can lead to compounds that bind to and activate nuclear receptors like Nurr1, which is implicated in the health of dopaminergic neurons. escholarship.org
Identification of Remaining Research Gaps and Challenges
The most significant research gap is the near-complete absence of dedicated studies on this compound. This encompasses a lack of data on its fundamental chemical properties, established synthetic routes, biological activities, and potential applications.
Key challenges in the study of this compound can be anticipated based on the known chemistry of DHI:
Chemical Instability: Dihydroxyindoles are notoriously unstable and prone to auto-oxidation and polymerization, especially in the presence of oxygen and light. rsc.org The 3-methyl derivative is expected to share this instability, posing significant challenges for its synthesis, purification, and storage.
Complex Reactivity: The presence of the catechol group and the electron-rich indole core suggests a complex reaction profile. Controlling polymerization and side reactions during synthesis and biological assays will be a major hurdle.
Lack of Analytical Standards: The absence of well-characterized standards for this compound makes the identification and quantification of this compound in any potential biological or chemical system difficult.
Proposed Future Research Directions and Opportunities
A primary focus for future research should be the development of robust and scalable synthetic methods for this compound. Existing strategies for synthesizing substituted 5,6-dihydroxyindoles could be adapted. For instance, a Fischer indole synthesis approach, a common method for preparing indole derivatives, could potentially be employed. nih.gov This might involve the reaction of a suitably protected 3,4-dihydroxyphenylhydrazine with propionaldehyde, followed by cyclization and deprotection. The key will be to develop reaction conditions that are mild enough to prevent the degradation of the sensitive dihydroxyindole product. The use of modern catalytic methods could offer more selective and higher-yielding pathways. rsc.org
Once synthetic routes are established, a thorough investigation into the biological activities of this compound is warranted. Key areas of inquiry should include:
Melanin (B1238610) and Neuromelanin Formation: Investigating whether and how this compound acts as a precursor for melanin-like polymers. The presence of the 3-methyl group could significantly alter the polymerization process and the properties of the resulting pigment. polymtl.ca
Antioxidant and Pro-oxidant Properties: Quantifying the antioxidant capacity of the compound and its potential to act as a pro-oxidant under different physiological conditions. This would involve assays to measure free radical scavenging and the generation of reactive oxygen species. google.com
Neurochemical Effects: Given the role of related compounds in neuromelanin, it would be crucial to study the interaction of this compound with neuronal cells, its potential for neuroprotection or neurotoxicity, and its ability to chelate metal ions implicated in neurodegenerative diseases. nih.govnih.gov
The synthesis of this compound would open the door to the creation of a new library of chemical probes. By modifying other positions on the indole ring (e.g., at the nitrogen or the 2-, 4-, and 7-positions), novel analogues with improved stability, solubility, or specific biological activities could be generated. For example, introducing electron-withdrawing groups might stabilize the molecule against oxidation, making it a more tractable tool for biological studies. rsc.org
Modern research methodologies can accelerate the exploration of this compound and its derivatives.
Computational Modeling: Density functional theory (DFT) and other computational methods could be used to predict the electronic properties, redox potentials, and reactivity of this compound. This could guide synthetic efforts and help to interpret experimental findings.
High-Throughput Screening (HTS): Once the compound and its analogs are synthesized, HTS assays could be developed to rapidly screen for various biological activities, such as enzyme inhibition, receptor binding, or effects on cell viability. This would allow for the efficient identification of compounds with interesting pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
